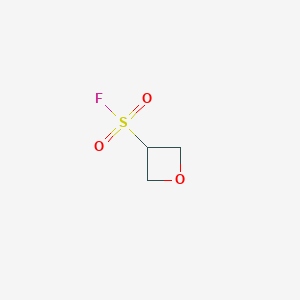

Oxetane-3-sulfonyl fluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Oxetane-3-sulfonyl fluoride: is a compound that has garnered significant interest in the field of medicinal chemistry due to its unique structural properties and reactivity. The compound features a four-membered oxetane ring, which is known for its stability and ability to undergo ring-opening reactions. This makes this compound a valuable building block in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of oxetane-3-sulfonyl fluoride typically involves the defluorosulfonylation of sulfonyl fluorides. This reaction forms planar oxetane carbocations simply by warming, which then react with nucleophiles under mild and slightly basic conditions . The reaction is tolerant to a wide range of polar functionalities, making it suitable for various substrates .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of sulfonyl fluorides and appropriate nucleophiles under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Oxetane-3-sulfonyl fluoride undergoes several types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl fluoride group is replaced by other nucleophiles.

Ring-Opening Reactions: The oxetane ring can be opened under specific conditions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in reactions with this compound include amines and alcohols.

Conditions: Mild and slightly basic conditions are typically employed to facilitate these reactions.

Major Products: The major products formed from these reactions include amino-oxetanes and other derivatives that retain the oxetane ring structure .

Scientific Research Applications

Chemistry: Oxetane-3-sulfonyl fluoride is used as a building block in the synthesis of various bioactive molecules. Its ability to undergo ring-opening reactions makes it valuable in the development of new chemical entities .

Biology and Medicine: In medicinal chemistry, this compound is explored as a bioisostere for benzamides, which are common pharmacophores in drug design. This compound helps in adjusting the structural and pharmacokinetic characteristics of bioactive compounds .

Industry: The compound’s stability and reactivity make it suitable for applications in the agrochemical industry, where it is used to develop new active ingredients .

Mechanism of Action

The mechanism of action of oxetane-3-sulfonyl fluoride involves the formation of oxetane carbocations upon warming. These carbocations then react with nucleophiles in a chemoselective manner. The rate-determining step in this process is the formation of the oxetane carbocation . This mechanism allows for the efficient coupling of sulfonyl fluorides with various nucleophiles, leading to the formation of diverse bioactive molecules .

Comparison with Similar Compounds

Amino-oxetanes: These compounds are similar in structure and reactivity to oxetane-3-sulfonyl fluoride and are used as bioisosteres for benzamides.

Oxetan-3-one: Another oxetane derivative that is used in medicinal chemistry for its stability and reactivity.

Uniqueness: this compound is unique due to its ability to form stable oxetane carbocations under mild conditions, which can then react with a wide range of nucleophiles. This property makes it a versatile building block in the synthesis of bioactive molecules .

Biological Activity

Oxetane-3-sulfonyl fluoride (OSF) is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of OSF, its mechanisms of action, and its applications in drug development, supported by data tables and case studies.

This compound is characterized by an oxetane ring and a sulfonyl fluoride functional group. Its molecular formula is C4H7F2O2S, with a molecular weight of approximately 176.17 g/mol. The oxetane ring contributes to the compound's reactivity due to its inherent strain, while the sulfonyl fluoride group enhances its electrophilic character, making it a valuable reagent in organic synthesis and medicinal chemistry .

The biological activity of OSF is primarily attributed to its ability to interact with nucleophilic sites in biomolecules, particularly proteins. The sulfonyl fluoride group is known for its electrophilic nature, which can lead to covalent modifications of target proteins, potentially inhibiting their functions. This mechanism is critical in developing therapeutic agents that require specific interactions with biological macromolecules .

Kinetic Studies

Kinetic studies have shown that OSF undergoes reactions that lead to the formation of stable complexes with various nucleophiles. These reactions often proceed via an SN1 mechanism, where the formation of a carbocation intermediate plays a significant role. The reactivity profile of OSF indicates that it can be utilized in late-stage diversification of drug compounds .

Case Studies

- Amino-Oxetanes as Amide Isosteres : A study demonstrated that OSF could react with amines to form amino-oxetanes, which serve as amide isosteres. This reaction pathway was explored as an alternative to traditional methods for synthesizing amide derivatives, showcasing OSF's versatility in drug design .

- Medicinal Chemistry Applications : Research has highlighted the potential of OSF in synthesizing drug analogs. For instance, a series of oxetane-containing compounds were synthesized using OSF as a key intermediate, demonstrating its utility in creating diverse chemical motifs suitable for further biological evaluation .

Comparative Analysis

The following table summarizes the structural features and biological implications of various sulfonyl fluoride compounds compared to OSF:

| Compound Name | Functional Groups | Unique Features | Biological Implications |

|---|---|---|---|

| This compound | Oxetane ring, sulfonyl fluoride | High electrophilicity | Potential for covalent modification of proteins |

| Sulfonyl chloride derivatives | Sulfonyl chloride | Hydrolytically less stable | Used primarily for non-covalent interactions |

| Sulfonyl bromide derivatives | Sulfonyl bromide | Enhanced nucleophilic substitution rates | Limited applications in drug design |

OSF stands out due to its ability to form stable complexes and undergo reactions leading to biologically relevant intermediates .

Applications in Drug Development

The unique properties of OSF make it an attractive candidate for various applications in drug development:

- Bioisosteric Replacement : OSF can serve as a bioisostere for benzamide derivatives, allowing for modifications that enhance pharmacological profiles without significantly altering the overall structure .

- Covalent Probes : Its electrophilic nature makes OSF suitable for use as a covalent probe in medicinal chemistry, facilitating the exploration of protein interactions and mechanisms .

- Diversity-Oriented Synthesis : The ability to generate diverse chemical entities through reactions involving OSF supports its use in high-throughput screening and lead optimization processes .

Properties

IUPAC Name |

oxetane-3-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5FO3S/c4-8(5,6)3-1-7-2-3/h3H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPJZKFREQLREHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5FO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.